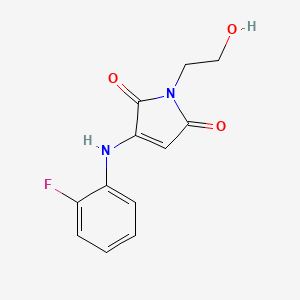

3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((2-fluorophenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, commonly known as FTY720 or fingolimod, is a synthetic compound used in scientific research for its immunomodulatory properties. It was first synthesized in 1992 by the Japanese pharmaceutical company, Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). FTY720 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

Testa et al. (2018) discuss the synthesis and application of 3-fluoro-4-hydroxyprolines (F-Hyps), which are derived from prolines with both hydroxylation and fluorination modifications. These compounds show promising utility in targeted protein degradation through binding to the von Hippel–Lindau (VHL) E3 ligase, demonstrating the potential for novel therapeutic strategies in medicinal and biological chemistry (Testa et al., 2018).

Synthesis and Chemical Properties

Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. This work provides insights into the chemical properties and reactions of pyrrolidine derivatives, showcasing their versatility in organic synthesis (Jones et al., 1990).

Glycolic Acid Oxidase Inhibition

Rooney et al. (1983) studied the inhibitory effects of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives on glycolic acid oxidase (GAO), highlighting the potential of these compounds in therapeutic applications related to oxalate production and possibly the treatment of conditions such as kidney stones (Rooney et al., 1983).

Polymer Solar Cells

Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells. This research underscores the utility of such compounds in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).

Propiedades

IUPAC Name |

3-(2-fluoroanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c13-8-3-1-2-4-9(8)14-10-7-11(17)15(5-6-16)12(10)18/h1-4,7,14,16H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTCPDSVLBRJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CCO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)

![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)

![2-Phenyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]ethanesulfonamide](/img/structure/B2464869.png)

![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)